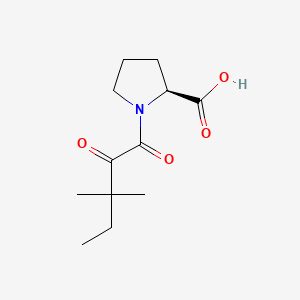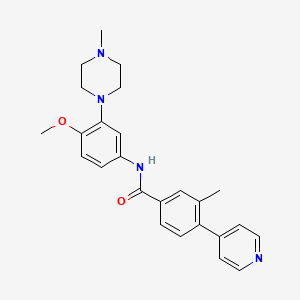
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IS 159, also known as IS-159, is a compound with the chemical formula C23H27N5O5 and a molecular weight of 453.49 g/mol . It is a 5-HT1D agonist, which means it binds to and activates the 5-HT1D receptor, a subtype of serotonin receptor. This compound is primarily investigated for its potential use in the treatment of migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IS 159 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of IS 159 would likely involve scaling up the laboratory synthesis methods to larger reactors and more efficient processes. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
IS 159 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IS 159 could lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
IS 159 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of 5-HT1D agonists and their interactions with other molecules.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
Medicine: Explored as a potential treatment for migraines due to its ability to activate 5-HT1D receptors, which are involved in the regulation of pain and vascular tone.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors .
Mechanism of Action
IS 159 exerts its effects by binding to and activating the 5-HT1D receptor, a subtype of serotonin receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and vascular tone. The specific molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another 5-HT1D agonist used in the treatment of migraines.
Rizatriptan: A 5-HT1B/1D agonist with similar therapeutic applications.
Uniqueness
IS 159 is unique in its specific binding affinity and selectivity for the 5-HT1D receptor, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds. Its distinct chemical structure also allows for different pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
Properties
CAS No. |
133790-13-3 |
|---|---|
Molecular Formula |
C23H27N5O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)28-20(23(32)27-12-21(25)30)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,30)(H,27,32)(H,28,31)/t20-/m0/s1 |
InChI Key |
PBRWGFLPYQYNGI-FQEVSTJZSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl-L-tyrosyl-glycinamide IS 159 IS159 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)



![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)


![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

